molecular formula C23H24O8 B1216968 DH-1,6-OH-rotenone CAS No. 95397-29-8

DH-1,6-OH-rotenone

Cat. No.: B1216968
CAS No.: 95397-29-8
M. Wt: 428.4 g/mol
InChI Key: XTJUCYLBEQGXJE-UHFFFAOYSA-N
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Description

DH-1,6-OH-rotenone (CAS: 95397-29-8), also designated as 1',2'-dihydro-1'-6-dihydroxyrotenone, is a chemically modified derivative of the naturally occurring rotenone (C₁₃H₂₂O₆), a well-characterized mitochondrial complex I inhibitor and pesticide. Its molecular formula, C₂₃H₂₄O₈, reflects structural alterations involving dihydro reduction and hydroxylation at the 1' and 6 positions of the rotenone backbone . These modifications introduce two additional hydroxyl groups, enhancing polarity compared to the parent compound.

Properties

CAS No.

95397-29-8

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

13-hydroxy-6-(1-hydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

InChI

InChI=1S/C23H24O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,11,16,20,24,26H,6,9-10H2,1-3H3

InChI Key

XTJUCYLBEQGXJE-UHFFFAOYSA-N

SMILES

CC(CO)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC

Canonical SMILES

CC(CO)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC

Synonyms

1',2'-dihydro-1'-6-dihydroxyrotenone
DH-1,6-OH-rotenone

Origin of Product

United States

Comparison with Similar Compounds

Rotenone (CAS: 83-79-4)

Structural Differences :

  • Rotenone: Contains an isopropenyl group and methoxy substituents. Its planar structure facilitates membrane permeability, contributing to its lipophilicity (predicted logP ~4.5) .
  • DH-1,6-OH-Rotenone: The addition of two hydroxyl groups and hydrogenation (dihydro modification) increases polarity (predicted logP ~3.2), likely reducing lipid solubility and membrane penetration .

Physicochemical Properties :

Property Rotenone This compound
Molecular Formula C₂₃H₂₂O₆ C₂₃H₂₄O₈
Key Substituents Isopropenyl Dihydroxy, dihydro
Water Solubility Low (~0.002 g/L) Moderate increase
Toxicity (LD₅₀, oral) 132 mg/kg (rat) Not established

Altenuene and Derivatives (e.g., Dehydroaltenuene A/B)

Altenuene (C₁₅H₁₄O₅) and its isomers are polyketide-derived mycotoxins with hydroxyl and epoxy groups. While structurally distinct from rotenone derivatives, they share polyketide origins and substituent-dependent bioactivity .

Key Comparisons :

  • Functional Groups : Altenuene derivatives feature varying hydroxyl and epoxy configurations (e.g., dehydroaltenuene A: R₁=OH, R₂=H) . These substituents influence antifungal activity and oxidative stability.
  • Polarity: Altenuene’s hydroxyl groups enhance water solubility compared to rotenone but remain less polar than this compound due to fewer oxygen atoms.

Neoaltenuene and Epialtenuene Isomers

Neoaltenuene and epialtenuene isomers (e.g., 2-epialtenuene) demonstrate how stereochemical variations impact biological function. For example:

  • 2-Epialtenuene : Altered hydroxyl positioning reduces antifungal efficacy compared to altenuene .
  • This compound: Stereospecific hydroxylation may similarly affect target binding, though empirical data are lacking.

Implications of Structural Modifications

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